REACTION_CXSMILES
|
C1CCN2[C:4](=[N:5]CCC2)CC1.[Br:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[N+:15]([O-])[CH:14]=1.C([Si](C)(C)C)#N>C1COCC1>[Br:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([C:4]#[N:5])=[N:15][CH:14]=1
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Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=C[N+](=CC2=CC=CC=C12)[O-]
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Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(#N)[Si](C)(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting homogeneous mixture was refluxed for 20 min
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
After concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a 5×15 cm silica gel column
|
Type
|
WASH
|
Details
|
eluting with 3:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(C2=CC=CC=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |